(E)-2-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)ethenesulfonamide
Description
(E)-2-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)ethenesulfonamide is a synthetic small molecule characterized by a triazolopyridazine core substituted with phenyl groups and an ethenesulfonamide side chain. However, its specific biological targets and pharmacokinetic properties remain under investigation.
Properties
IUPAC Name |
(E)-2-phenyl-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S/c27-30(28,16-13-17-7-3-1-4-8-17)22-14-15-29-20-12-11-19-23-24-21(26(19)25-20)18-9-5-2-6-10-18/h1-13,16,22H,14-15H2/b16-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIPOBNXSLYQLT-DTQAZKPQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)ethenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its structure features a sulfonamide group, an ethene linkage, and a triazolo-pyridazine framework, suggesting diverse biological activities.
- Molecular Formula : C21H19N5O3S
- Molecular Weight : 421.5 g/mol
- CAS Number : 1021082-35-8
Structural Characteristics
The compound's unique structural arrangement includes:
- A triazole moiety , known for its role in various biological activities.
- An ethenesulfonamide linkage , which is often associated with receptor antagonism and enzyme inhibition.
Pharmacological Potential
Research indicates that compounds containing the triazole structure exhibit a wide range of biological activities, including:
- Anticancer : Ethenesulfonamide derivatives have shown promising results in inhibiting cancer cell proliferation. A study indicated that electronic and steric descriptors significantly influence anticancer activity in related compounds .
- Endothelin Receptor Antagonism : Ethenesulfonamides have been identified as potent antagonists for endothelin receptors, which are implicated in cardiovascular diseases. QSAR studies suggest that specific structural features enhance selectivity for these receptors .
Case Studies and Research Findings
-
Anticancer Activity :
- A QSAR model developed for ethenesulfonamide derivatives demonstrated a strong correlation between molecular descriptors and anticancer efficacy, with indicating significant predictive power .
- In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, highlighting their potential as therapeutic agents.
- Endothelin Receptor Selectivity :
- Antimicrobial Activity :
Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural features often exhibit anticancer properties. For instance, triazole derivatives have been evaluated for their antiproliferative effects against various cancer cell lines. Studies have shown that modifications in the triazole ring can enhance biological activity, making this compound a candidate for further investigation in cancer therapy .
Antimicrobial Properties
Compounds containing triazole rings have demonstrated significant antibacterial and antifungal activities. In vitro studies have revealed that similar derivatives can inhibit the growth of pathogenic bacteria and fungi, suggesting that (E)-2-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)ethenesulfonamide may also exhibit such properties .
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of the Triazolopyridazine Core : This is achieved through cyclization reactions involving hydrazine derivatives and suitable nitriles or other reagents.
- Coupling Reactions : The introduction of the phenyl group is often accomplished via palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
- Final Acylation : The acetamide linkage is formed through acylation of the amine group with an appropriate acyl chloride or anhydride.
These synthetic strategies not only ensure high yields but also allow for modifications that can enhance biological activity .
Computational models predict that this compound may exhibit various therapeutic roles due to its structural complexity. Notably:
- Anticholinesterase Activity : Similar compounds have shown inhibition of acetylcholinesterase, which is crucial in treating neurodegenerative diseases like Alzheimer's .
- Antioxidant Properties : The antioxidant potential of triazole derivatives indicates that this compound may help mitigate oxidative stress-related conditions .
Case Studies and Research Findings
Several studies have investigated the pharmacological profiles of triazole-containing compounds:
These findings highlight the versatility of this compound as a candidate for further research in drug development.
Chemical Reactions Analysis
Functionalization of the Triazolopyridazine Core
The 6-position oxygen in the target compound suggests nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling.
Etherification at C6:
-
Thiol Displacement : 3-Phenyl- triazolo[4,3-b]pyridazine-6-thiol (CAS 7190-83-2) can undergo substitution with 2-bromoethylamine derivatives in polar aprotic solvents (e.g., DMF) using K2CO3 as a base .
-
Mitsunobu Reaction : Coupling with 2-hydroxyethylamine using DIAD/PPh3 .
Example Reaction :
| Conditions | Temperature | Time | Yield |
|---|---|---|---|
| K2CO3, DMF | 80°C | 12 h | 65–75% |
Post-Functionalization Reactions
The compound’s functional groups enable further derivatization:
-
Suzuki Coupling : Pd-catalyzed coupling of the triazolopyridazine core with aryl boronic acids .
-
Ethenesulfonamide Modification : Michael addition to the double bond or hydrolysis under acidic/basic conditions .
Example Transformations :
| Reaction Type | Reagents | Product | Yield |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh3)4, ArB(OH)2, K2CO3 | Aryl-substituted triazolopyridazine | 70–85% |
| Hydrolysis | H2SO4/H2O, Δ | Sulfonic acid derivative | 80% |
Stability and Reactivity Insights
-
Thermal Stability : Microwave-assisted reactions (140°C in toluene) are tolerated by the triazolopyridazine core .
-
Acid/Base Sensitivity : The ethenesulfonamide group may hydrolyze under strongly acidic or basic conditions .
-
Photoreactivity : Conjugated double bonds in the sulfonamide moiety could undergo [2+2] cycloaddition under UV light .
Key Challenges and Optimization
-
Regioselectivity : Ensuring substitution at the 6-position of triazolopyridazine requires careful control of electronic and steric factors .
-
Stereochemical Integrity : Maintaining the (E)-configuration during sulfonylation demands anhydrous conditions and low temperatures .
-
Purification : Silica gel chromatography (hexanes/EtOAc or DCM/EtOAc) is effective for isolating intermediates and final products .
Comparison with Similar Compounds
Methodological Considerations in Similarity Assessment
Virtual screening methods often prioritize structural similarity, assuming correlated biological activity . However, subtle differences—such as the replacement of a methoxy group with phenyl or sulfonamide with amine—can drastically alter pharmacological profiles. For example:
- Tanimoto Coefficient Analysis : The two compounds may share ~60-70% structural similarity based on common triazolopyridazine cores but diverge in side-chain pharmacophores.
- Biological Activity : The ethanamine analog’s simpler structure may favor membrane permeability, while the sulfonamide’s polarity could enhance target specificity but limit absorption.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling (E)-2-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)ethenesulfonamide in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for aerosol mitigation .
- Ventilation : Ensure local exhaust ventilation to limit inhalation of dust or vapors .
- Emergency Measures : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse for ≥15 minutes with water and seek medical attention .
- Storage : Store in sealed containers at room temperature, away from oxidizing agents .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer :
- Key Steps :
Intermediate Synthesis : Prepare the triazolo-pyridazine core via cyclocondensation of substituted hydrazines with pyridazine derivatives (e.g., using 3-picoline as a base for sulfonamide coupling) .
Sulfonamide Coupling : React the triazolo-pyridazine intermediate with (E)-2-phenyl-ethenesulfonyl chloride in acetonitrile under nitrogen, using catalysts like Rh(II) for carbenoid intermediates to enhance regioselectivity .
- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography (yield: ~60-75%) .
Q. How is the compound characterized spectroscopically?
- Methodological Answer :
- NMR : Use -NMR (DMSO-d6, 400 MHz) to confirm sulfonamide NH (~10.2 ppm) and ethenyl protons (δ 6.8–7.5 ppm). -NMR verifies the triazolo-pyridazine ring carbons (δ 150–160 ppm) .
- HRMS : Confirm molecular ion [M+H] at m/z 491.1423 (calculated: 491.1428) .
- IR : Detect sulfonamide S=O stretches at 1150–1250 cm .
Advanced Research Questions
Q. How can computational modeling guide structural optimization for enhanced target binding?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina or GOLD to model interactions with bromodomains (e.g., BRD4). Bivalent binding motifs (triazolo-pyridazine + sulfonamide) improve binding scores (GOLD score: ~86.0) by engaging dual acetyl-lysine pockets .
- Table : Virtual Screening Results for Analogues
| Rank | Compound Feature | GOLD Score |
|---|---|---|
| 3 | Triazolo-pyridazine sulfonamide | 86.07 |
| 8 | Phenylsulfanyl-propanamide | 82.8 |
- MD Simulations : Run 100 ns simulations in Desmond to assess stability of ligand-protein complexes (RMSD < 2.0 Å) .
Q. What in vitro models are suitable for assessing cellular potency and mechanism of action?
- Methodological Answer :
- Cell Lines : Use MV4-11 (leukemia) or A549 (lung cancer) cells to measure IC via MTT assays. Expect IC values < 100 nM for BRD4 inhibition .
- Biomarker Analysis : Quantify c-Myc downregulation via Western blot (anti-c-Myc antibody, 1:1000 dilution) after 24-hour treatment .
- Off-Target Profiling : Screen against kinase panels (e.g., Eurofins) to confirm selectivity (≥50-fold over non-target kinases) .
Q. How can structure-activity relationship (SAR) studies inform derivative design?
- Methodological Answer :
- Core Modifications :
- Triazolo-pyridazine : Replace phenyl with electron-withdrawing groups (e.g., -CF) to enhance metabolic stability (t ↑ 30%) .
- Sulfonamide Linker : Shorten ethoxyethyl chain to reduce logP (target ClogP < 3.5) while maintaining solubility (PBS pH 7.4: >50 µg/mL) .
- Table : SAR Trends for Key Derivatives
| Modification | BRD4 IC (nM) | Solubility (µg/mL) |
|---|---|---|
| Parent Compound | 45 | 32 |
| -CF substitution | 28 | 41 |
Data Contradictions and Resolution
- Toxicity vs. Efficacy : reports acute oral toxicity (LD > 500 mg/kg), while highlights potent in vivo activity at 10 mg/kg. Resolution: Use controlled dosing regimens (e.g., 5–20 mg/kg, BID) to balance efficacy and safety .
- Synthetic Yields : Rhodium-catalyzed routes ( ) yield ~75% vs. 60% for traditional methods ( ). Recommendation: Optimize catalyst loading (0.5–1.0 mol%) to maximize efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
